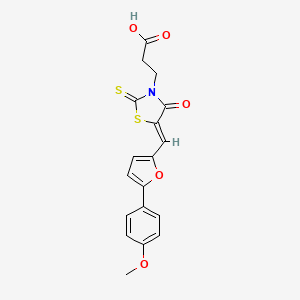
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation of the nitrogen atom in the tetrahydroquinoline ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the phenylurea group: The final step involves the reaction of the ethyl-substituted tetrahydroquinoline with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form tetrahydroquinoline derivatives.
Substitution: The phenylurea group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea: Similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl-substituted phenyl group, which can influence its reactivity and biological activity.
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom in the phenyl group can affect its chemical stability and interactions with biological targets.
Properties
IUPAC Name |
1-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-23-14-6-7-17-15-16(10-11-19(17)23)12-13-21-20(24)22-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZHHGRVVILCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)
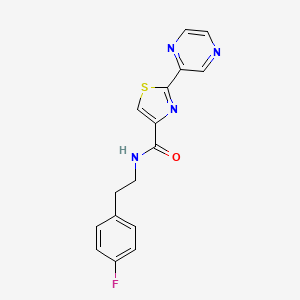
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2782296.png)
![2-(3-methoxyphenyl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2782297.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
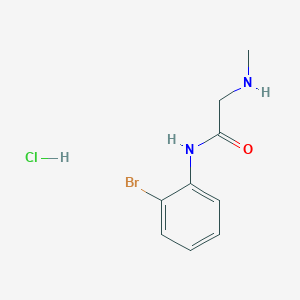
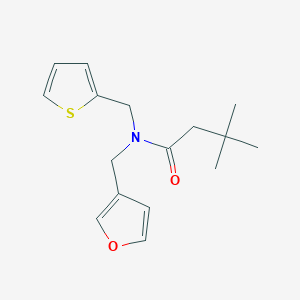
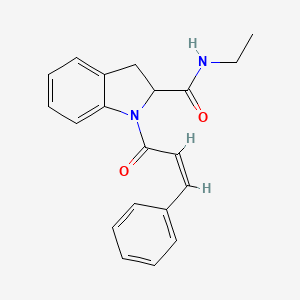
![4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2782305.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)
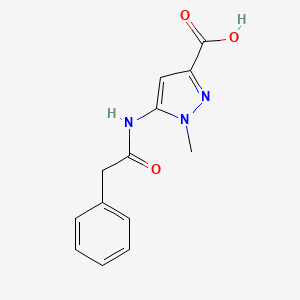
![rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)
